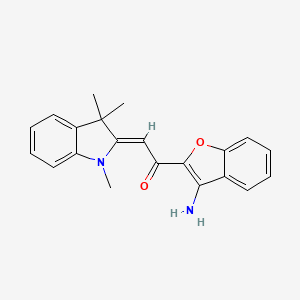
三羟甲基丙烷三甲基丙烯酸酯
描述
Trimethylolpropane trimethacrylate is a trifunctional methacrylate monomer derived from trimethylolpropane. It is a water-insoluble, low-viscosity liquid with a high degree of functionality and low volatility. This compound is widely used in various industrial applications due to its ability to form cross-linked polymers, which enhance the mechanical, thermal, and chemical properties of the end products .
科学研究应用
Trimethylolpropane trimethacrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactive diluent in the synthesis of various polymers and resins.
Industry: Employed in the manufacture of coatings, adhesives, inks, and sealants. .
作用机制
Target of Action
Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional acrylate ester monomer . Its primary targets are various types of polymers, including plastics, adhesives, acrylic glue, anaerobic sealants, and ink . It is also used in the manufacture of special rubbers such as ethylene propylene rubber, chloroprene rubber, silicone rubber, polyurethane, ethylene/vinyl acetate copolymer (EVA), and chlorinated polyethylene elastomer (CPE) .
Mode of Action
TMPTMA interacts with its targets through a process known as free radical polymerization . This process involves the formation of polymers by the reaction of monomers with unpaired electrons. TMPTMA, being a trifunctional monomer, can react with three other monomers, leading to a highly cross-linked polymer structure . This cross-linking enhances the properties of the resulting polymers, making them more resistant to weather, chemicals, and water, as well as improving their abrasion resistance .
Biochemical Pathways
The primary biochemical pathway involved in the action of TMPTMA is the free radical polymerization process . This process begins with the initiation step, where a free radical is formed. The free radical then adds to a monomer to form a new radical, which can react with another monomer. This propagation step continues, leading to the formation of a polymer. Finally, in the termination step, the radical reacts with another radical to form the final product .
Pharmacokinetics
It’s important to note that tmptma is a low volatility compound , which means it does not readily evaporate into the air. This property can affect its distribution and persistence in the environment.
Result of Action
The result of TMPTMA’s action is the formation of highly cross-linked polymers with enhanced properties . These polymers exhibit improved resistance to weather, chemicals, and water, and have good abrasion resistance . They are used in a wide range of applications, including the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink . In addition, they are used in the production of special rubbers , and in the modification of various thermoplastic materials .
Action Environment
The action of TMPTMA can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the free radical polymerization process . Therefore, polymerization is often carried out under inert conditions to prevent oxygen interference . Temperature is another important factor, as it can affect the rate of polymerization . Moreover, TMPTMA is used in a non-aqueous environment for adsorption and separation to overcome the destruction of the hydrophobic affinity required for the selective adsorption .
生化分析
Biochemical Properties
Trimethylolpropane trimethacrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes, proteins, and other biomolecules through its methacrylate groups, which can undergo free radical polymerization . This interaction is crucial in the formation of cross-linked polymer networks, enhancing the mechanical strength and durability of the resulting materials .
Cellular Effects
Trimethylolpropane trimethacrylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by interacting with cellular proteins and enzymes, leading to changes in cellular behavior . For instance, in dental applications, it contributes to the biocompatibility and mechanical properties of dental composites, impacting cell adhesion and proliferation .
Molecular Mechanism
At the molecular level, trimethylolpropane trimethacrylate exerts its effects through binding interactions with biomolecules. It can act as a cross-linking agent, forming covalent bonds with other monomers and polymers . This cross-linking process is facilitated by free radical polymerization, which involves the generation of free radicals that initiate the polymerization reaction . Additionally, trimethylolpropane trimethacrylate can influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylolpropane trimethacrylate can change over time due to its stability and degradation properties. The compound is relatively stable, but it can undergo slow hydrolysis in aqueous environments . Long-term studies have shown that trimethylolpropane trimethacrylate maintains its mechanical properties and biocompatibility over extended periods, making it suitable for applications requiring long-term stability .
Dosage Effects in Animal Models
The effects of trimethylolpropane trimethacrylate vary with different dosages in animal models. At low doses, it is generally well-tolerated and does not cause significant adverse effects . At high doses, it can induce toxic effects, including weight loss, emesis, and diarrhea . These threshold effects highlight the importance of careful dosage control in applications involving trimethylolpropane trimethacrylate .
Metabolic Pathways
Trimethylolpropane trimethacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes metabolic transformations, including hydrolysis and oxidation, which can affect its bioavailability and activity . These metabolic processes are essential for understanding the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, trimethylolpropane trimethacrylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the use of trimethylolpropane trimethacrylate in various applications .
Subcellular Localization
Trimethylolpropane trimethacrylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its role in biochemical reactions and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Trimethylolpropane trimethacrylate is typically synthesized through the esterification reaction of trimethylolpropane with methacrylic acid. The reaction is carried out in the presence of a catalyst, such as Amberlite™ 120 IR (H+), Amberlyst® 15, or Dowex™ 50WX8 resins. The reaction conditions include a temperature range of 60-90°C and a reaction time of 4-10 hours . The process involves the removal of water to drive the reaction to completion, often facilitated by air bubbling .
Industrial Production Methods: In industrial settings, the production of trimethylolpropane trimethacrylate involves similar esterification processes but on a larger scale. The reaction is typically conducted in a reaction kettle with continuous stirring and temperature control. The use of polymerization inhibitors, such as monomethyl ether hydroquinone, is common to prevent premature polymerization during the synthesis .
化学反应分析
Types of Reactions: Trimethylolpropane trimethacrylate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers, such as acrylic acid, methacrylates, and styrene.
Common Reagents and Conditions:
Polymerization Initiators: Benzoyl peroxide and azobisisobutyronitrile are commonly used initiators for the polymerization of trimethylolpropane trimethacrylate.
Cross-linking Conditions: The cross-linking reactions are typically carried out at elevated temperatures (50-80°C) and may involve the use of ultraviolet light or electron beam irradiation.
Major Products Formed:
Poly(trimethylolpropane trimethacrylate): A highly cross-linked polymer with excellent mechanical strength, chemical resistance, and thermal stability.
Copolymers: Formed with other monomers, these copolymers exhibit improved properties tailored for specific applications.
相似化合物的比较
Trimethylolpropane triacrylate: Another trifunctional acrylate ester monomer with similar applications in polymer synthesis and cross-linking.
Pentaerythritol tetraacrylate: A tetrafunctional acrylate monomer used for similar purposes but with a higher degree of cross-linking.
1,6-Hexanediol diacrylate: A difunctional acrylate monomer used in the production of flexible and elastic polymers.
Uniqueness: Trimethylolpropane trimethacrylate is unique due to its trifunctional nature, which allows for the formation of highly cross-linked polymers with superior mechanical and thermal properties. Its low volatility and high reactivity make it an ideal choice for various industrial applications, including coatings, adhesives, and medical devices .
属性
IUPAC Name |
2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKRPWIIYQTPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26426-04-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027530 | |
| Record name | 1,1,1-Trimethylolpropane trimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Amber liquid with a musty odor; [AIHA] Yellow viscous liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylolpropane trimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3290-92-4 | |
| Record name | Trimethylolpropane trimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane trimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trimethylolpropane trimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylidynetrimethyl trimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE TRIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S734UC120F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of TMPTMA?
A1: TMPTMA is a trifunctional methacrylate monomer. Its structure consists of a trimethylolpropane core with three methacrylate groups attached to each of the primary alcohol functionalities.
Q2: What is the molecular formula and weight of TMPTMA?
A2: The molecular formula of TMPTMA is C15H24O6, and its molecular weight is 312.35 g/mol.
Q3: How does TMPTMA interact with other molecules during polymerization?
A3: TMPTMA contains three reactive double bonds (methacrylate groups). These double bonds can undergo free radical polymerization, reacting with other monomers like methyl methacrylate [, ] or acrylamide [, ] to form a crosslinked network structure.
Q4: What are the primary applications of TMPTMA?
A4: TMPTMA is mainly used as a crosslinking agent [, , , , ] in the production of various polymers, including hydrogels [, , , ] and resins [, , , , ].
Q5: How does TMPTMA impact the properties of polymers?
A5: The incorporation of TMPTMA increases the crosslinking density of polymers [, ], leading to enhanced mechanical strength [, , ], thermal stability [, ], and modified porosity [, , ]. For example, TMPTMA is used to improve the mechanical properties of isotactic polypropylene [] and methylcellulose films [].
Q6: Does the concentration of TMPTMA influence the characteristics of the final polymer?
A6: Yes, the concentration of TMPTMA plays a crucial role in determining the final properties of the polymer. Higher concentrations generally result in increased crosslinking density, affecting factors like swelling behavior [], pore size distribution [, ], and mechanical strength [, ]. Studies have shown that increasing TMPTMA concentration in poly(vinyl chloride) increased gel content and ultimate tensile strength [].
Q7: How does the choice of porogen affect the properties of TMPTMA-based polymers?
A7: The type and amount of porogen significantly influence the porous properties of TMPTMA-based polymers [, , ]. Studies have shown that using different porogens like toluene, octan-2-one, or mixtures of these can result in varying pore volumes and surface areas [, ].
Q8: What is the impact of polymerization conditions on TMPTMA-based materials?
A8: Polymerization conditions, including temperature and initiator type, can significantly impact the properties of TMPTMA-based materials [, ]. For example, lower polymerization temperatures tend to decrease the mechanical strength of the resulting polymers [].
Q9: Are there any studies on the catalytic properties of TMPTMA-based materials?
A9: While TMPTMA is primarily known as a crosslinker, some studies have explored the potential of TMPTMA-based polymers as supports for catalysts []. For instance, functionalized poly(TRIM-co-GMA) materials have been investigated for their ability to adsorb copper ions, showing potential for applications like immobilized metal ion chromatography [].
Q10: Have computational methods been used to study TMPTMA?
A10: Yes, computational chemistry, particularly molecular dynamics simulations, has been employed to study the interactions of TMPTMA with other molecules during the pre-polymerization stage []. This approach aids in understanding and predicting the performance of TMPTMA-based molecularly imprinted polymers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


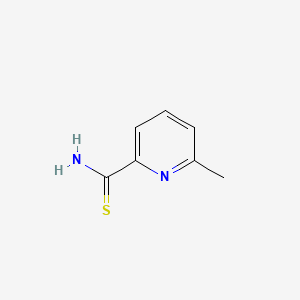
![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
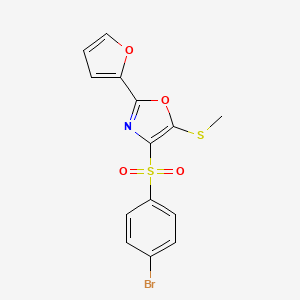
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1221121.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
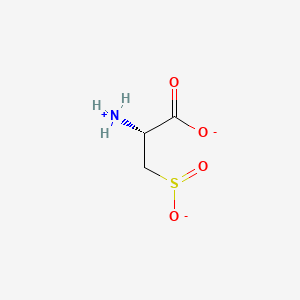
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
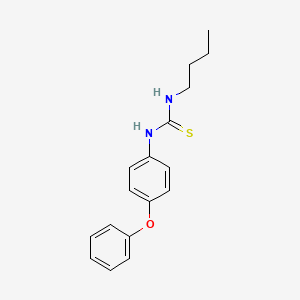
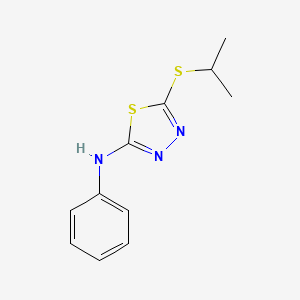
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![[4-(4-Hydroxyphenyl)-1-piperazinyl]-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1221139.png)
